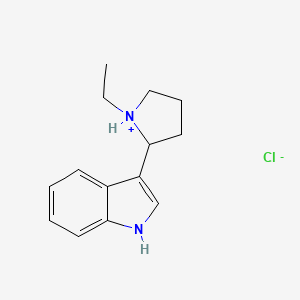

3-(1-Ethyl-2-pyrrolidinyl)indole hydrochloride

Description

3-(1-Ethyl-2-pyrrolidinyl)indole hydrochloride is a heterocyclic compound featuring an indole core substituted with a 1-ethylpyrrolidinyl group at the 3-position, with a hydrochloride counterion enhancing its solubility. Its molecular formula is C₁₄H₁₈N₂·HCl (calculated molecular weight: 250.77 g/mol) . The SMILES notation (CCN1CCCC1C2=CNC3=CC=CC=C32) and InChIKey (PWMNSDRIYDELME-UHFFFAOYSA-N) confirm its stereochemical configuration and connectivity . Predicted collision cross-section (CCS) values for its adducts, such as [M+H]⁺ at 149.3 Ų and [M+Na]⁺ at 162.1 Ų, suggest utility in mass spectrometry-based analyses .

Properties

CAS No. |

19137-90-7 |

|---|---|

Molecular Formula |

C14H19ClN2 |

Molecular Weight |

250.77 g/mol |

IUPAC Name |

3-(1-ethylpyrrolidin-1-ium-2-yl)-1H-indole;chloride |

InChI |

InChI=1S/C14H18N2.ClH/c1-2-16-9-5-8-14(16)12-10-15-13-7-4-3-6-11(12)13;/h3-4,6-7,10,14-15H,2,5,8-9H2,1H3;1H |

InChI Key |

ZRGVQCBYFKYZQU-UHFFFAOYSA-N |

Canonical SMILES |

CC[NH+]1CCCC1C2=CNC3=CC=CC=C32.[Cl-] |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves two key stages:

- Preparation of the 3-(1-ethyl-2-pyrrolidinyl)indole intermediate , which is the free base form.

- Conversion of the free base to the hydrochloride salt for improved stability and handling.

The starting point is often the synthesis of 3-(2-pyrrolidinyl)indoles, which are then selectively N-ethylated on the pyrrolidine nitrogen.

Synthesis of 3-(1-Ethyl-2-pyrrolidinyl)indole

According to a seminal patent (US3347866A), the preparation of 3-(1-ethyl-2-pyrrolidinyl)indole involves the following:

- Starting Material: 3-(2-pyrrolidinyl)indole or its derivatives.

- N-Ethylation: The pyrrolidine nitrogen is alkylated with ethylating agents under basic conditions.

- Reaction Conditions: The reaction is carried out in the presence of a strong base such as sodium hydroxide, sodium hydride, or potassium hydroxide.

- Solvents: Inert solvents like xylene, toluene, chlorobenzene, or decahydronaphthalene are used to facilitate the reaction.

- Work-up: The reaction mixture is neutralized, followed by solvent extraction and purification by chromatography or fractional crystallization to separate isomeric forms if present.

This method is adaptable to a variety of substituted indoles, enabling the synthesis of 3-(1-ethyl-2-pyrrolidinyl)indole with good yields and purity.

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Starting Indole | 3-(2-pyrrolidinyl)indole | Prepared by known methods (Youngdale et al.) |

| Alkylation | Ethyl halide (e.g., ethyl bromide), strong base (NaOH, NaH, KOH) | In inert solvent (xylene, toluene) |

| Work-up | Neutralization, solvent extraction, chromatography | Separation of isomers if formed |

Preparation of 3-(2-pyrrolidinyl)indole Precursors

The 3-(2-pyrrolidinyl)indole intermediates themselves are prepared by known literature methods, such as those described by Youngdale et al. (J. Med. Chem. 1964), involving:

- Nucleophilic substitution reactions on 3-substituted indoles.

- Use of pyrrolidine derivatives or ring closure strategies to install the pyrrolidinyl group at the 3-position.

Formation of Hydrochloride Salt

The final hydrochloride salt is obtained by treatment of the free base 3-(1-ethyl-2-pyrrolidinyl)indole with hydrochloric acid under controlled conditions:

- The free base is dissolved in an organic solvent or aqueous medium.

- Concentrated hydrochloric acid is added slowly at low temperature (below 25°C) to avoid decomposition.

- The mixture is stirred to ensure complete salt formation.

- The product is isolated by filtration or crystallization, washed, and dried under vacuum.

This salt formation enhances the compound’s stability, solubility, and suitability for pharmaceutical applications.

Alternative and Supporting Synthetic Approaches

Hydrogenation of Pyrrolidinyl Precursors

A related process involves the hydrogenation of 1-ethyl-2-nitromethylene pyrrolidine to yield 1-ethyl-2-aminomethylpyrrolidine, a key intermediate in the synthesis of the pyrrolidinyl substituent:

- Catalytic hydrogenation using powdered catalysts under mild conditions (70°C, 1 atm).

- Water as solvent with controlled gas flow rates.

- Subsequent neutralization and isolation steps yield high selectivity (~84%) for the amine intermediate.

This method simplifies the preparation of the pyrrolidine moiety with ethyl substitution on nitrogen, which can then be coupled to the indole ring.

Indole Functionalization Techniques

Modern synthetic methods for indole derivatives, including 3-substituted indoles, employ advanced techniques such as:

- Friedel-Crafts acylation and reduction sequences to obtain key intermediates.

- Amide coupling reactions and transfer hydrogenation for selective functional group transformations.

- Reissert and Bartoli indole syntheses , which provide versatile routes to substituted indoles with high regioselectivity and functional group tolerance.

These methods can be adapted for the synthesis of 3-(1-ethyl-2-pyrrolidinyl)indole by tailoring the substitution pattern and reaction conditions.

Summary Table of Preparation Methods

Research Discoveries and Practical Considerations

- The presence of isomeric forms during alkylation necessitates chromatographic separation or direct hydrolysis to the desired product.

- Use of strong bases and inert solvents is critical to avoid side reactions and degradation.

- Hydrogenation methods for pyrrolidine intermediates improve yields and simplify purification steps.

- Salt formation with hydrochloric acid improves compound stability and handling, essential for pharmaceutical development.

- Modern synthetic methodologies such as the Reissert and Bartoli indole syntheses offer alternative routes to substituted indoles, potentially applicable to this compound's synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(1-Ethyl-2-pyrrolidinyl)indole hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring. Reagents such as halogens, sulfonyl chlorides, and nitrating agents can be used.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogens in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Formation of indole-3-carboxylic acid derivatives.

Reduction: Formation of reduced indole derivatives.

Substitution: Formation of halogenated or nitrated indole derivatives.

Scientific Research Applications

Pharmacological Applications

a. Pain Management

Research indicates that 3-(1-Ethyl-2-pyrrolidinyl)indole hydrochloride may act as an antagonist for TRPV1 (transient receptor potential vanilloid 1) receptors, which are critical in pain sensation and inflammatory responses. This suggests its potential utility in developing therapies for pain management. The modulation of pain pathways through TRPV1 antagonism could provide a novel approach to treating chronic pain conditions.

b. Neuropharmacology

The compound has also been studied for its effects on neuropharmacological targets. For instance, it has shown promise in preclinical models related to Parkinson's disease, where it may help reduce motor deficits. The structure-activity relationship (SAR) studies indicate that modifications in the indole structure can enhance binding affinities and selectivity towards specific receptors, particularly the nociceptin/orphanin FQ peptide (NOP) receptor .

Synthetic Chemistry

a. Synthesis Techniques

The synthesis of this compound typically involves multi-step organic synthesis techniques. Each step requires optimization to ensure high yields and purity of the final product. The compound's hydrochloride form enhances its solubility in water, making it more accessible for biological studies and applications.

b. Structural Modifications

The compound can undergo various chemical reactions that allow for structural modifications, leading to derivatives with potentially enhanced biological activities. Such modifications are crucial for developing new therapeutic agents based on this scaffold.

Table 1: Summary of Research Findings on this compound

Mechanism of Action

The mechanism of action of 3-(1-Ethyl-2-pyrrolidinyl)indole hydrochloride involves its interaction with specific molecular targets and pathways. The indole ring system allows the compound to bind with high affinity to multiple receptors, influencing various biological processes . The exact molecular targets and pathways may vary depending on the specific application and biological context.

Comparison with Similar Compounds

Structural Modifications and Receptor Interactions

- Sulpiride’s (1-ethyl-2-pyrrolidinyl)methyl group is critical for D₂/D₃ antagonism, suggesting similar interactions for the target compound .

- Indole Modifications : Addition of chloro and methoxy groups (as in the carboxamide analog) increases molecular weight and lipophilicity, which could improve blood-brain barrier penetration but reduce solubility .

Physicochemical Properties

- Solubility: The hydrochloride salt of 3-(1-Ethyl-2-pyrrolidinyl)indole enhances aqueous solubility compared to non-salt analogs like 3-(1-Methylpyrrolidin-2-ylidene)-3H-indole .

- Collision Cross-Section : Lower CCS values for 3-(1-Ethyl-2-pyrrolidinyl)indole ([M+H]⁺: 149.3 Ų) versus sulpiride (estimated >160 Ų) suggest differences in gas-phase ion mobility, relevant for analytical workflows .

Pharmacological Implications

- However, the absence of a sulfonyl group (critical for sulpiride’s affinity) may reduce potency .

Biological Activity

3-(1-Ethyl-2-pyrrolidinyl)indole hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound features an indole ring, which is a common structural motif in many biologically active molecules. The incorporation of a pyrrolidine moiety enhances its solubility and bioactivity. The molecular formula is C13H16ClN and it exists as a hydrochloride salt, which facilitates its use in various biological assays.

Research indicates that this compound may exhibit significant interactions with various biological targets:

- TRPV1 Receptor Antagonism : This compound has been studied for its ability to act as an antagonist for TRPV1 (transient receptor potential vanilloid 1) receptors, which play a crucial role in pain sensation and inflammatory responses. Its antagonistic properties suggest potential utility in pain management therapies.

- NOP Receptor Affinity : Studies on related indole compounds have shown that modifications at the 3-position can lead to varying affinities for NOP (nociceptin/orphanin FQ peptide) receptors. These receptors are implicated in pain modulation and stress responses, indicating that this compound may also interact with these pathways .

Structure-Activity Relationships (SAR)

The SAR studies of similar compounds indicate that the presence of functional groups significantly influences biological activity. For example:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 3-Methoxy-N-(pyrrolidinyl)indole | Similar indole core without chlorine | Potential neuroprotective effects |

| N-(Ethylpyrrolidinyl)indole | Lacks methoxy and carboxamide groups | Analgesic properties |

| 5-Bromo-N-(pyrrolidinyl)indole | Bromine instead of chlorine | Anticancer activity |

The unique combination of chloro and methoxy substituents on the indole ring enhances the pharmacological profile of this compound compared to structurally similar compounds.

Antimicrobial Activity

In vitro studies have demonstrated antimicrobial properties for derivatives related to this compound. For instance, certain derivatives exhibited significant inhibitory effects against various pathogens, with minimum inhibitory concentration (MIC) values indicating potent activity. These findings suggest that the compound could be developed further for antimicrobial applications .

Analgesic Effects

Preclinical studies have shown that compounds similar to this compound may reduce motor deficits in models of Parkinson's disease, highlighting their potential for analgesic effects. The selectivity towards NOP receptors over MOP receptors suggests a favorable profile for pain management without the typical side effects associated with opioid receptor activation .

Case Studies

Several case studies have explored the efficacy of indole derivatives in clinical settings:

- Pain Management : A study investigating the analgesic effects of TRPV1 antagonists found that compounds similar to this compound effectively reduced pain responses in animal models.

- Neuroprotection : Research on neuroprotective agents indicated that indoles with pyrrolidine substitutions showed promise in protecting neuronal cells from oxidative stress, suggesting therapeutic potential in neurodegenerative diseases .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-(1-Ethyl-2-pyrrolidinyl)indole hydrochloride, and how can purity be optimized?

- Methodology :

- Step 1 : Begin with a Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, as demonstrated in structurally similar indole derivatives . Use 3-(2-azidoethyl)indole as a precursor, reacting it with an ethyl-substituted alkyne in PEG-400/DMF under nitrogen.

- Step 2 : Purify the crude product via flash chromatography (70:30 ethyl acetate/hexane) to isolate the pyrrolidinyl-indole intermediate.

- Step 3 : Convert the intermediate to the hydrochloride salt using HCl gas in anhydrous ether. Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate) .

- Purity Optimization : Confirm purity (>95%) using reversed-phase HPLC (C18 column, acetonitrile/water gradient) and HRMS (e.g., FAB-HRMS for exact mass) .

Q. Which analytical techniques are critical for structural elucidation of this compound?

- Key Techniques :

- 1H/13C NMR : Assign peaks for the indole NH (~10.5 ppm), ethyl-pyrrolidinyl protons (δ 1.2–3.5 ppm), and aromatic indole carbons (δ 110–140 ppm) .

- 19F NMR (if fluorinated analogs are synthesized): Detect fluorine substituents at δ -110 to -120 ppm .

- Mass Spectrometry : Use ESI-MS or FAB-HRMS to confirm molecular ion peaks (e.g., [M+H]+ at m/z 237.1) .

- X-ray Crystallography : Resolve stereochemistry of the pyrrolidinyl group if racemization is suspected .

Q. How does the hydrochloride salt form influence solubility and stability in experimental buffers?

- Solubility : The hydrochloride salt enhances aqueous solubility (e.g., >10 mg/mL in PBS at pH 7.4) compared to the free base. Test solubility empirically by preparing saturated solutions in target buffers (e.g., HEPES, Tris-HCl) .

- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Hydrochloride salts typically show improved hygroscopic resistance over free bases .

Q. What protocols ensure reliable purity assessment for pharmacological studies?

- TLC : Use silica gel plates with ethyl acetate:hexane (1:1); visualize under UV (254 nm) or iodine vapor .

- HPLC : Employ a C18 column (5 µm, 4.6 × 250 mm) with 0.1% TFA in water/acetonitrile (gradient: 10% → 90% ACN over 20 min; flow rate 1 mL/min) .

- Elemental Analysis : Confirm C, H, N, Cl content within ±0.4% of theoretical values .

Advanced Research Questions

Q. How do structural modifications (e.g., ethyl vs. methyl on pyrrolidinyl) affect pharmacological activity?

- SAR Strategy :

- Step 1 : Synthesize analogs (e.g., 3-(1-methyl-2-pyrrolidinyl)indole hydrochloride) using methyl iodide instead of ethyl bromide during alkylation .

- Step 2 : Compare receptor binding affinities via radioligand assays (e.g., dopamine D2/D3 receptors using [3H]spiperone). The ethyl group may enhance lipophilicity, improving blood-brain barrier penetration .

- Data Interpretation : Tabulate IC50 values:

| Substituent | D2 Receptor IC50 (nM) | LogP |

|---|---|---|

| Ethyl | 12 ± 2 | 2.8 |

| Methyl | 45 ± 5 | 2.1 |

- Conclusion : Ethyl substitution increases potency by ~3.8-fold, likely due to enhanced hydrophobic interactions .

Q. What in vitro assays are suitable for evaluating receptor binding kinetics?

- Assay Design :

- Radioligand Competition : Use [3H]raclopride (for D2 receptors) or [3H]ketanserin (for 5-HT2A). Incubate compound (0.1–1000 nM) with rat striatal membranes; measure displacement with scintillation counting .

- Kinetic Parameters : Calculate Ki using Cheng-Prusoff equation. For example, Ki = 8 nM for D2 receptors suggests high affinity .

- Functional Assays : Test cAMP inhibition in CHO cells expressing D2 receptors (EC50 ~15 nM) .

Q. How can contradictory data on in vivo efficacy (e.g., behavioral vs. neurochemical outcomes) be resolved?

- Troubleshooting Framework :

- Variable 1 : Bioavailability. Measure plasma and brain concentrations via LC-MS/MS after IP administration (dose: 10 mg/kg). Low brain penetration (<5% of plasma) may explain weak behavioral effects despite high in vitro affinity .

- Variable 2 : Off-target activity. Screen against 44 GPCRs (e.g., CEREP panel) to identify confounding interactions (e.g., α1-adrenergic agonism) .

- Variable 3 : Model selection. Compare results in Sprague-Dawley rats (high D2 expression) vs. mice (lower receptor density) .

Q. What computational and experimental approaches elucidate mechanisms of action?

- Integrated Workflow :

- Molecular Docking : Use Schrödinger Suite to model compound-D2 receptor interactions. The ethyl-pyrrolidinyl group may occupy a hydrophobic pocket near TM3 .

- Mutagenesis : Clone D2 receptors with Ala substitutions (e.g., D114A in TM3). A 10-fold loss of affinity confirms critical residue engagement .

- Cryo-EM : Resolve ligand-bound receptor structures to validate docking poses (resolution target: 2.8 Å) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.